molecular formula C11H16ClN B12311625 (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B12311625
M. Wt: 197.70 g/mol
InChI Key: BREYULGXWLXQSD-UHFFFAOYSA-N
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Description

(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a hydrochloride salt form of (1-Methyl-2-phenylcyclopropyl)methanamine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by the introduction of the amine group through reductive amination. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-2-phenylcyclopropyl)methanol: A related compound with a hydroxyl group instead of an amine group.

    (1-Methyl-2-phenylcyclopropyl)amine: Similar structure but without the hydrochloride salt form.

    Cyclopropylamine derivatives: Various derivatives with different substituents on the cyclopropyl ring.

Uniqueness

(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of both a cyclopropyl ring and an amine group

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1-methyl-2-phenylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H

InChI Key

BREYULGXWLXQSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CN.Cl

Origin of Product

United States

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